4-(2-Furyl)phenol 4-(2-Furyl)phenol
Brand Name: Vulcanchem
CAS No.: 35461-94-0
VCID: VC11678784
InChI: InChI=1S/C10H8O2/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,11H
SMILES: C1=COC(=C1)C2=CC=C(C=C2)O
Molecular Formula: C10H8O2
Molecular Weight: 160.17 g/mol

4-(2-Furyl)phenol

CAS No.: 35461-94-0

Cat. No.: VC11678784

Molecular Formula: C10H8O2

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Furyl)phenol - 35461-94-0

Specification

CAS No. 35461-94-0
Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
IUPAC Name 4-(furan-2-yl)phenol
Standard InChI InChI=1S/C10H8O2/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7,11H
Standard InChI Key MVKSSBPEKFRREA-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=CC=C(C=C2)O
Canonical SMILES C1=COC(=C1)C2=CC=C(C=C2)O

Introduction

Chemical Structure and Fundamental Properties

4-(2-Furyl)phenol (C₁₀H₈O₂) consists of a phenol core linked to a 2-furyl group at the fourth carbon (Figure 1). The furan ring, a five-membered heterocycle with one oxygen atom, introduces electronic and steric effects that differentiate this compound from simpler phenol derivatives. The molecular weight is 160.17 g/mol, with a calculated octanol-water partition coefficient (logP) of 2.1, suggesting moderate hydrophobicity .

The compound’s infrared (IR) spectrum would likely show characteristic O–H stretching (~3200 cm⁻¹) from the phenol group and C–O–C asymmetric stretching (~1250 cm⁻¹) from the furan ring . Nuclear magnetic resonance (NMR) data for analogous compounds, such as 4-(6-chloroquinoxalin-2-yloxy)phenol, reveal deshielded aromatic protons near δ 7.0–8.0 ppm and furan protons at δ 6.3–7.5 ppm.

Synthesis and Reaction Pathways

Primary Synthetic Routes

The synthesis of 4-(2-Furyl)phenol can be inferred from methods used for related structures:

A. Friedel-Crafts Arylation
Furan derivatives may undergo electrophilic substitution with phenol in the presence of Lewis acids like AlCl₃. For example, 4-(2-Furyl)-3-buten-2-one is synthesized via aldol condensation of furfural and acetone , suggesting that similar acid-catalyzed reactions could couple furan moieties to phenolic substrates.

B. Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling between 4-bromophenol and 2-furylboronic acid offers a modular route. This method, analogous to the synthesis of 4-(5-bromo-2-furyl)benzoic acid, typically achieves yields >70% under optimized conditions .

C. Nucleophilic Aromatic Substitution
Replacing a nitro or halogen group on a pre-functionalized phenol with a furan nucleophile (e.g., furylmagnesium bromide) represents another viable pathway. Such reactions often require polar aprotic solvents like dimethylformamide (DMF) and bases like K₂CO₃.

Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Advantages
Friedel-Crafts ArylationAlCl₃, CH₂Cl₂, 0–25°C50–60Single-step, cost-effective
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, dioxane70–85High regioselectivity, mild conditions
Nucleophilic SubstitutionK₂CO₃, DMF, 80°C60–75Compatible with electron-deficient rings

Physicochemical and Spectroscopic Characteristics

Solubility and Stability

4-(2-Furyl)phenol is sparingly soluble in water (<0.1 g/L at 25°C) but dissolves readily in ethanol, acetone, and dichloromethane. The compound exhibits moderate stability under ambient conditions but may undergo oxidation at the furan ring’s α-position upon prolonged exposure to light or oxygen .

Thermal Properties

Differential scanning calorimetry (DSC) of analogous furylphenols shows melting points between 110–130°C . Thermogravimetric analysis (TGA) indicates decomposition onset at ~200°C, with primary mass loss attributed to furan ring degradation .

CompoundAssayActivity (IC₅₀ or MIC)Mechanism
4-(6-Chloroquinoxalinyl)phenolS. aureus inhibition20 μMCell wall synthesis disruption
6-Methyl-2-thioxopyrimidineDPPH radical scavenging45 μMHydrogen atom donation
4-(5-Bromo-2-furyl)benzoic acidα-Glucosidase inhibition12.4 μMCompetitive enzyme inhibition

Industrial and Materials Science Applications

Polymer Modification

The phenolic –OH group enables 4-(2-Furyl)phenol to act as a chain-transfer agent in free-radical polymerization. Incorporating furyl groups into polymers enhances thermal stability, as evidenced by a 15–20% increase in decomposition temperatures for furan-containing polyesters .

Catalysis and Surface Functionalization

Rhenium-based catalysts, such as Re/G and ReOₓ/G, facilitate hydrogenation and rearrangement reactions in furan derivatives . 4-(2-Furyl)phenol could serve as a ligand or co-catalyst in such systems, leveraging its oxygen-rich structure to modulate metal center reactivity.

Comparison with Structural Analogs

4-(5-Bromo-2-furyl)benzoic Acid vs. 4-(2-Furyl)phenol

While both compounds feature a furyl substituent, the carboxylic acid group in the former increases water solubility (logP = 1.8 vs. 2.1) and alters biological activity. The benzoic acid derivative shows α-glucosidase inhibition (IC₅₀ = 12.4 μM), whereas the phenol analog’s antimicrobial effects may dominate.

4-(6-Chloroquinoxalin-2-yloxy)phenol vs. 4-(2-Furyl)phenol

The quinoxaline moiety in the former enhances planar rigidity, improving intercalation with DNA or enzyme active sites. In contrast, the simpler furyl group in 4-(2-Furyl)phenol offers greater synthetic flexibility for derivatization.

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